
N-(2-bromo-4-methylphenyl)-2-(4-cyanophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-2-(4-cyanophenoxy)acetamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a white crystalline powder that is soluble in organic solvents and is synthesized using a specific method.
作用機序
The mechanism of action of BPCA is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. BPCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. BPCA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BPCA has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that BPCA can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that BPCA can reduce pain and inflammation in animal models. BPCA has also been shown to have low toxicity in animal studies, indicating its potential as a safe therapeutic agent.
実験室実験の利点と制限
BPCA has several advantages for lab experiments, including its ability to easily dissolve in organic solvents and its low toxicity. However, BPCA is a complex molecule that requires expertise in organic chemistry for its synthesis. Additionally, BPCA has limited solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BPCA. One area of research could focus on the development of BPCA-based drug delivery systems for the treatment of cancer and other diseases. Another area of research could focus on the development of BPCA-based polymers with unique properties for use in material science. Additionally, more studies are needed to fully understand the mechanism of action of BPCA and its potential applications in various fields.
Conclusion:
In conclusion, BPCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BPCA is a complex process that requires expertise in organic chemistry. BPCA has been shown to have various scientific research applications, including its potential as an anticancer, antimicrobial, and anti-inflammatory agent. BPCA has several advantages for lab experiments, including its low toxicity and ability to dissolve in organic solvents. Future research on BPCA could lead to the development of novel therapeutic agents and materials with unique properties.
合成法
The synthesis of BPCA involves the reaction of 2-bromo-4-methylphenol with 4-cyanophenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using various techniques such as recrystallization and column chromatography. The synthesis of BPCA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BPCA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BPCA has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been suggested that BPCA could be used as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, BPCA has been tested for its ability to control plant diseases caused by fungi and bacteria. In material science, BPCA has been used as a monomer to synthesize polymers with unique properties.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11-2-7-15(14(17)8-11)19-16(20)10-21-13-5-3-12(9-18)4-6-13/h2-8H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCGPXLLTUDCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

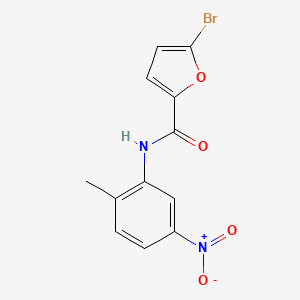
![3-chloro-4-methyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5845652.png)
![2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5845659.png)
![N-[2-(aminocarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B5845674.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5845678.png)
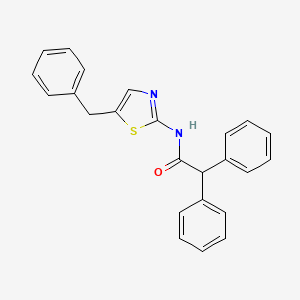
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)
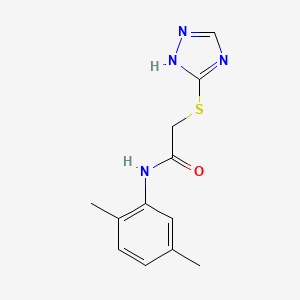
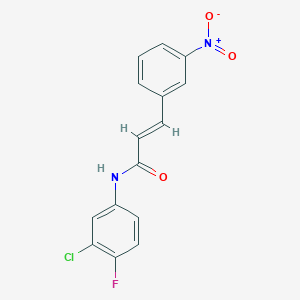
![methyl 4-[1,3-bis(benzoylamino)-11-(hydroxyimino)-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B5845695.png)
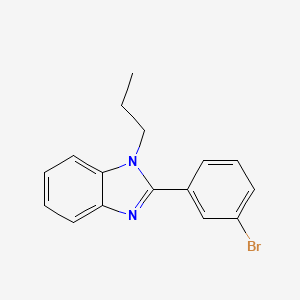
![4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide](/img/structure/B5845715.png)
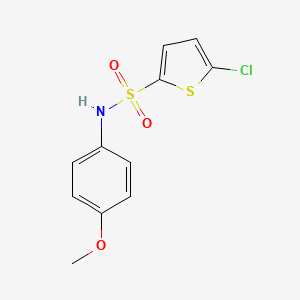
![2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5845742.png)